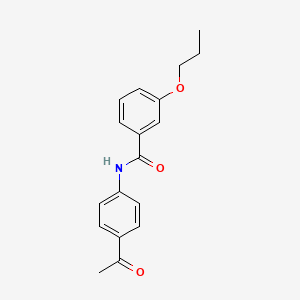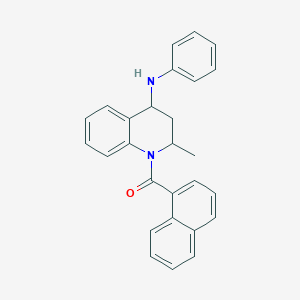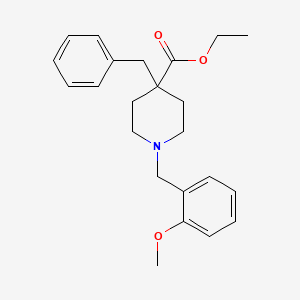
N-(4-acetylphenyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-propoxybenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C18H19NO3 and a molecular weight of 297.35 g/mol. This compound is also known as APB and is synthesized by the reaction between 4-acetylphenyl isocyanate and 3-propoxyaniline.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-propoxybenzamide has potential applications in various fields of scientific research. It is widely used as a ligand for the synthesis of metal complexes. These complexes have been studied for their potential applications in catalysis, drug delivery, and bioimaging. APB has also been used as a probe for the detection of metal ions in biological systems. The compound has shown promising results in the development of fluorescent sensors for the detection of metal ions such as copper, zinc, and iron. Additionally, N-(4-acetylphenyl)-3-propoxybenzamide has been studied for its potential as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-3-propoxybenzamide is not fully understood. However, studies have suggested that the compound may act as a chelating agent and form complexes with metal ions. These metal complexes may then interact with biological molecules and modulate their activity. Additionally, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition may contribute to the anti-inflammatory and analgesic effects of APB.
Biochemical and Physiological Effects:
Studies have shown that N-(4-acetylphenyl)-3-propoxybenzamide has anti-inflammatory and analgesic effects. The compound has been shown to reduce the production of inflammatory cytokines and prostaglandins. Additionally, APB has been shown to reduce pain in animal models of inflammation and neuropathic pain. The compound has also been studied for its potential as an anti-cancer agent. Studies have shown that APB may induce apoptosis in cancer cells by modulating the activity of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-acetylphenyl)-3-propoxybenzamide is its potential as a ligand for the synthesis of metal complexes. These complexes have shown promising results in various fields of scientific research. Additionally, the compound has potential as an anti-inflammatory, analgesic, and anti-cancer agent. However, there are also some limitations to the use of APB in lab experiments. The compound is sensitive to air and moisture and requires careful handling. Additionally, the synthesis of N-(4-acetylphenyl)-3-propoxybenzamide is time-consuming and requires specialized equipment.
Orientations Futures
There are several future directions for the research on N-(4-acetylphenyl)-3-propoxybenzamide. One potential direction is the development of metal complexes for use in catalysis, drug delivery, and bioimaging. Additionally, further studies are needed to understand the mechanism of action of APB and its potential as an anti-inflammatory, analgesic, and anti-cancer agent. The compound may also have potential as a probe for the detection of metal ions in biological systems. Further research is needed to explore these potential applications of N-(4-acetylphenyl)-3-propoxybenzamide.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-propoxybenzamide is a chemical compound with potential applications in various fields of scientific research. The compound is synthesized by the reaction between 4-acetylphenyl isocyanate and 3-propoxyaniline and has been studied for its potential as a ligand for the synthesis of metal complexes, anti-inflammatory, analgesic, and anti-cancer agent. Further research is needed to explore the potential applications of APB and to understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3-propoxybenzamide involves the reaction between 4-acetylphenyl isocyanate and 3-propoxyaniline in the presence of a suitable solvent. The reaction takes place at a temperature of around 60-70°C for several hours. The final product is obtained by recrystallization from a suitable solvent. The yield of the product is around 70-80%.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-11-22-17-6-4-5-15(12-17)18(21)19-16-9-7-14(8-10-16)13(2)20/h4-10,12H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQHKPVXTNJUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)



![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)

![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)